molecular formula C13H19BBrNO3 B6304417 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester CAS No. 2121514-85-8

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester

Cat. No. B6304417
CAS RN: 2121514-85-8
M. Wt: 328.01 g/mol
InChI Key: QTJSJTOSKWPAJU-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-85-8 . It is a valuable building block in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, such as 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Analytical Challenges and Method Development

Pinacolboronate esters, including compounds like 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester, are extensively utilized in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. These compounds, due to their reactivity, pose significant analytical challenges, particularly in purity assessment. For instance, aryl pinacolboronate esters are prone to hydrolysis, complicating their analysis via conventional gas chromatography or high-performance liquid chromatography (HPLC). Innovative approaches, such as the use of non-aqueous, aprotic diluents and highly basic mobile phases, have been developed to stabilize these compounds for effective chromatographic analysis. This has broadened the applicability of pinacolboronate esters in the synthesis of complex molecules by providing reliable methods for their quality assessment (Zhong et al., 2012).

Synthesis of Diverse Compound Libraries

The utility of 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester as a building block extends to the rapid synthesis of diverse compound libraries. Notably, microwave-assisted one-pot cyclization/Suzuki coupling approaches leverage the robustness of pinacol ester derivatives to efficiently synthesize 3-amino-imidazopyridines, among other compounds. The boronate functional group's tolerance to various reaction conditions enables the clean progression of Suzuki coupling reactions, highlighting the compound's versatility and potential in synthesizing a wide range of chemical libraries (Dimauro & Kennedy, 2007).

Catalyst-Transfer Polymerization

In polymer science, the Suzuki-Miyaura coupling polymerization technique utilizes dibromoarene and arylenediboronic acid (ester) monomers, including derivatives of pinacolboronate esters, to synthesize high-molecular-weight π-conjugated polymers. These polymers, with boronic acid (ester) moieties at both ends, showcase the unique ability of pinacol esters to participate in unstoichiometric polycondensation reactions. This innovative approach offers a pathway to synthesize advanced materials with potential applications in electronics, photonics, and more (Nojima et al., 2016).

Enhanced Synthesis Techniques

Advancements in synthesis techniques have also been reported, where the use of 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester in Suzuki-Miyaura borylation reactions has been optimized. These improvements include cost-effective synthesis methods that enhance the yield and purity of the target compounds, further contributing to the efficiency and practicality of using pinacolboronate esters in complex chemical syntheses (Patel et al., 2016).

Safety and Hazards

The safety information for 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Future Directions

The future directions for the use of 5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, more research could be conducted into the reactivity of these compounds in Suzuki–Miyaura couplings .

Mechanism of Action

Target of Action

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon bonds in organic molecules, where it participates in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron moiety of the compound is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound affects various biochemical pathways, including oxidations , aminations , halogenations , and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations can lead to a broad range of functional groups . The compound can also participate in protodeboronation , a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its absorption and distribution in the body. The compound’s stability and reactivity are also important factors that could influence its pharmacokinetics .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by air and moisture . Therefore, careful consideration must be given to these factors when using the compound for pharmacological purposes .

properties

IUPAC Name

5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BBrNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJSJTOSKWPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143413
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxypyridine-3-boronic acid pinacol ester

CAS RN

2121514-85-8
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-bromo-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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